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Compound of Interest

(2,2,3,3-Tetrafluoropropoxy)acetic
Compound Name: o
aci

cat. No.: B1273888

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of (2,2,3,3-
Tetrafluoropropoxy)acetic acid, a fluorinated organic compound of interest in various
scientific domains. This document outlines the precise calculation of its molecular weight,
presents generalized experimental protocols for its synthesis and characterization, and
includes workflow diagrams for clarity.

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property, crucial for reaction
stoichiometry, analytical characterization, and drug design. The molecular formula for (2,2,3,3-
Tetrafluoropropoxy)acetic acid is CsHeF40s.[1] The molecular weight is calculated by
summing the atomic weights of its constituent atoms.

Data Presentation: Molecular Weight Calculation

The following table provides a comprehensive breakdown of the molecular weight calculation
for (2,2,3,3-Tetrafluoropropoxy)acetic acid.
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. ] ) Standard Subtotal
Constituent Chemical Quantity of . . . .
Atomic Weight Atomic Weight
Element Symbol Atoms
(amu) (amu)
Carbon C 5 12.011 60.055
Hydrogen H 6 1.008 6.048
Fluorine F 4 18.998 75.992
Oxygen O 3 15.999 47.997
Total 190.092

The calculated molecular weight of (2,2,3,3-Tetrafluoropropoxy)acetic acid is 190.092 amu.
This value is consistent with commercially available reagents, often cited as 190.1 g/mol or
190.09 g/mol .[1]

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for (2,2,3,3-Tetrafluoropropoxy)acetic acid
is not readily available in the searched literature, a general synthetic route can be proposed
based on the Williamson ether synthesis. This would involve the reaction of a salt of 2,2,3,3-
tetrafluoropropanol with a haloacetic acid ester, followed by hydrolysis.

Characterization of the synthesized compound would then be performed using standard
analytical techniques to confirm its identity and purity.

General Synthesis Protocol: Williamson Ether Synthesis
Approach

o Deprotonation of 2,2,3,3-tetrafluoropropanol: In a round-bottom flask under an inert
atmosphere (e.g., nitrogen or argon), dissolve 2,2,3,3-tetrafluoropropanol in a suitable
anhydrous solvent such as tetrahydrofuran (THF). Cool the solution in an ice bath. Add a
strong base, such as sodium hydride (NaH), portion-wise to the solution to form the sodium
alkoxide.
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» Nucleophilic Substitution: To the solution of the sodium alkoxide, add a solution of an ethyl
haloacetate (e.g., ethyl bromoacetate) in THF dropwise. Allow the reaction to stir at room
temperature or with gentle heating until the reaction is complete, as monitored by thin-layer
chromatography (TLC).

o Work-up and Ester Hydrolysis: Quench the reaction by the slow addition of water. Extract the
aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine
the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude ester. The crude ester is then hydrolyzed to the
carboxylic acid by refluxing with an aqueous solution of a strong base (e.g., sodium
hydroxide), followed by acidification with a strong acid (e.g., hydrochloric acid) to a pH of
approximately 1-2.

 Purification: The resulting (2,2,3,3-Tetrafluoropropoxy)acetic acid can be purified by
extraction into an organic solvent, followed by drying and removal of the solvent. Further
purification can be achieved by distillation or recrystallization.

Characterization Protocols

Mass spectrometry is a powerful analytical technique for the precise determination of molecular
weight.

o Sample Preparation: Prepare a dilute solution of the purified (2,2,3,3-
Tetrafluoropropoxy)acetic acid in a suitable volatile solvent, such as methanol or
acetonitrile.

 Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF)
or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

o Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the
mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]~.

o Data Analysis: The resulting spectrum will show a peak corresponding to the mass-to-charge
ratio (m/z) of the deprotonated molecule. The high-resolution measurement will provide an
accurate mass that can be used to confirm the elemental composition.

NMR spectroscopy provides detailed information about the atomic structure of a molecule.
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o Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated
solvent (e.g., chloroform-d, CDClIs) and transfer to an NMR tube.

» 'H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum should show distinct
signals corresponding to the different types of protons in the molecule (the -CH2-O-, -CH2-
C=0, and the -CHF:z protons), with chemical shifts and coupling patterns consistent with the
expected structure.

e 13C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. This will show signals for each
unique carbon atom in the molecule, providing further confirmation of the carbon skeleton.

e 19F NMR Spectroscopy: Given the presence of fluorine, a fluorine-19 NMR spectrum will
provide specific information about the chemical environment of the fluorine atoms.

FTIR spectroscopy is used to identify the functional groups present in a molecule.

o Sample Preparation: The sample, which is a liquid, can be analyzed as a thin film between
two salt plates (e.g., NaCl or KBr).

o Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and
acquire the infrared spectrum.

o Data Analysis: The resulting spectrum should exhibit characteristic absorption bands for the
O-H stretch of the carboxylic acid (a broad peak around 3000 cm~1), the C=0 stretch of the
carboxylic acid (a strong peak around 1710 cm™1), the C-O stretch of the ether and
carboxylic acid, and the C-F stretches.

Visualizations
Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of
(2,2,3,3-Tetrafluoropropoxy)acetic acid.
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Caption: Workflow for the synthesis and characterization of the target compound.
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Molecular Weight Calculation Logic

The diagram below outlines the logical relationship between the molecular formula, atomic
weights, and the final calculated molecular weight.
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Caption: Logical flow for calculating the molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: (2,2,3,3-
Tetrafluoropropoxy)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273888#2-2-3-3-tetrafluoropropoxy-acetic-acid-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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